molecular formula C10H13ClN2 B1400573 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1204701-61-0

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Cat. No. B1400573
M. Wt: 196.67 g/mol
InChI Key: DFJYYDIYWOZQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized from pyridine-N-oxides . Also, 2-chloropyridines can be synthesized in high yields from pyridine-N-oxides .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine were not found in the search results, pyrrolidine and its derivatives are known for their unique physicochemical parameters .

Scientific Research Applications

Synthetic Intermediates and Organic Chemistry
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and its derivatives serve as important intermediates in organic synthesis. For instance, this compound has been utilized in the synthesis of lafutidine, a drug used for the treatment of peptic ulcers. The synthesis involved successive chlorination and condensation processes, highlighting its role as a crucial building block in pharmaceutical manufacturing (Shen Li, 2012). Additionally, derivatives of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, have been synthesized for use as intermediates in the development of small molecule anticancer drugs, demonstrating the compound's versatility and significance in drug discovery (Binliang Zhang et al., 2018).

Catalysis and Synthesis of Polymers
Compounds structurally related to 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine have been synthesized and utilized as catalysts in chemical reactions. For instance, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which share a similar pyrrolidine structure, have been synthesized and used as recyclable catalysts in enantioselective Michael additions, demonstrating the potential of such structures in facilitating and optimizing chemical transformations (Zekarias Yacob et al., 2008).

Pharmaceutical Research and Antimicrobial Activity
Research on derivatives of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine has also contributed to pharmaceutical sciences, particularly in the development of antimicrobial agents. Studies have synthesized and investigated the microbiological activity of various derivatives, identifying compounds with significant bacteriostatic and antituberculosis activity, thus underlining the pharmaceutical relevance of this class of compounds (A. Miszke et al., 2008).

Coordination Chemistry and Material Sciences
The structural framework of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine lends itself to the field of coordination chemistry and material sciences. For instance, complexes involving similar structural motifs have been synthesized and characterized, revealing interesting properties such as helical structures and solid-state luminescent emissions, which are pertinent in material science and potential applications in light-emitting devices (Zhuyan Zhang et al., 2013).

Future Directions

The pyrrolidine ring and its derivatives, including 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, continue to be of great interest in medicinal chemistry due to their potential for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .

properties

IUPAC Name

2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYYDIYWOZQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Synthesis routes and methods

Procedure details

The mixture of 2-chloro-pyridine-4-carbaldehyde and (300 mg, 2.12 mmol) and pyrrolidine (0.19 mL, 2.12 mmol) in DCM (10 mL) was treated with acetic acid (0.25 mL, 4.24 mmol). The mixture was stirred at room temperature for 10 minutes and NaBH(OAc)3 (899 mg, 4.24 mmol) was added. After overnight stirring, the reaction was washed with sat. NaHCO3 and extracted twice with DCM. The organic layers were combined and washed with water, brine, dried over sodium sulfate, filtrated and concentrated. The crude material was purified by column chromatography with MeOH/DCM (0-10%) and concentrated to give 120 mg of 2-chloro-4-pyrrolidin-1-ylmethyl-pyridine as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
899 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 4
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.